2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide
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Overview
Description
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide is a chemical compound with a complex structure that includes a bromine atom, a formyl group, and a methoxy group attached to a phenoxy ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide typically involves multiple steps. One common synthetic route starts with the bromination of a methoxyphenol derivative to introduce the bromine atom at the desired position. This is followed by formylation to add the formyl group. The resulting intermediate is then reacted with an acetic acid derivative to form the acetamide linkage. Finally, the cyclohexyl group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-(2-bromo-4-carboxy-6-methoxyphenoxy)-N-cyclohexylacetamide.
Reduction: 2-(2-bromo-4-hydroxymethyl-6-methoxyphenoxy)-N-cyclohexylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and formyl group can participate in electrophilic and nucleophilic interactions, respectively, while the methoxy group can influence the compound’s overall polarity and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide.
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide: Similar structure but with a dimethylacetamide group.
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyethyl)acetamide: Similar structure but with a methoxyethyl group.
Uniqueness
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability in biological systems.
Properties
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNWRTGMFFQMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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